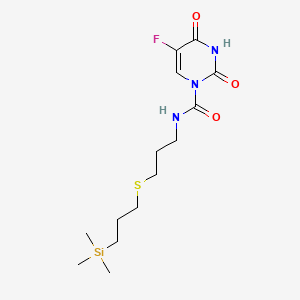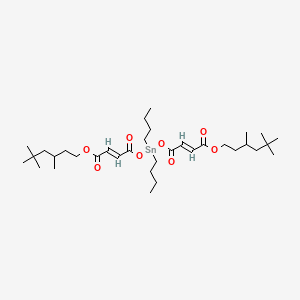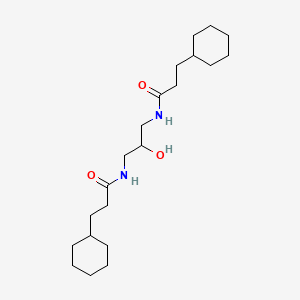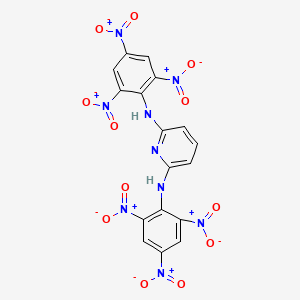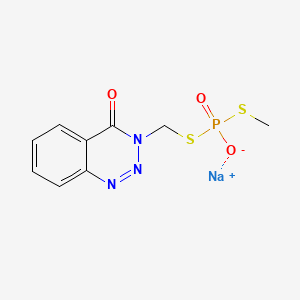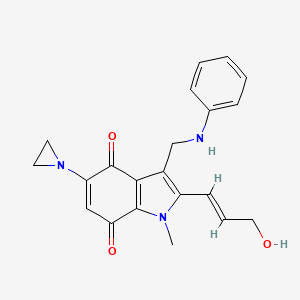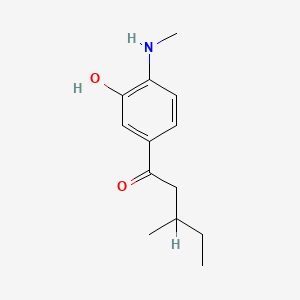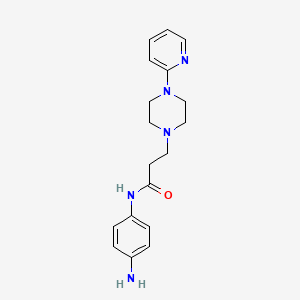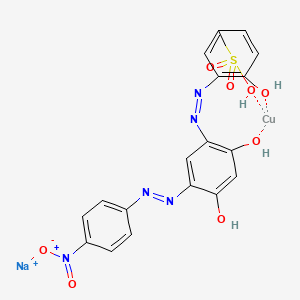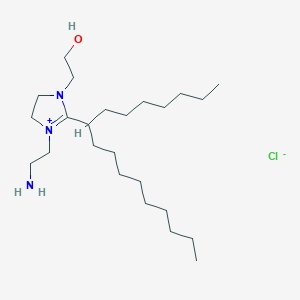
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with long alkyl chains and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl and hydroxyethyl groups. The heptadecyl chain is then attached through a series of reactions, and finally, the chloride ion is introduced to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it useful for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its amphiphilic nature allows it to interact with cell membranes, making it a candidate for drug delivery systems and antimicrobial agents.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It can also be incorporated into coatings and adhesives to enhance their performance.
Mécanisme D'action
The mechanism of action of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The aminoethyl and hydroxyethyl groups can form hydrogen bonds with membrane proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Lacks the long heptadecyl chain, resulting in different membrane interactions.
1-(2-Aminoethyl)-2-(8-octyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride: Has a shorter alkyl chain, affecting its amphiphilic properties.
1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-methoxyethyl)-1H-imidazolium chloride: Contains a methoxyethyl group instead of a hydroxyethyl group, altering its hydrogen bonding capabilities.
Uniqueness
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of a long alkyl chain, aminoethyl, and hydroxyethyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
93783-48-3 |
|---|---|
Formule moléculaire |
C24H50ClN3O |
Poids moléculaire |
432.1 g/mol |
Nom IUPAC |
2-[3-(2-aminoethyl)-2-heptadecan-8-yl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H50N3O.ClH/c1-3-5-7-9-10-12-14-16-23(15-13-11-8-6-4-2)24-26(18-17-25)19-20-27(24)21-22-28;/h23,28H,3-22,25H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KEXVSUVMXIASLA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CCO)CCN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


